An In-depth Technical Guide to 5-(2-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 5-(2-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid: Synthesis, Properties, and Potential Applications
This guide provides a comprehensive overview of 5-(2-chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid, a molecule of significant interest within contemporary drug discovery and medicinal chemistry. We will delve into its chemical architecture, a plausible synthetic pathway with detailed protocols, its physicochemical characteristics, and explore its potential as a therapeutic agent, particularly in the context of antiviral research. The 1,2,4-oxadiazole moiety is a recognized bioisostere for esters and amides, offering improved metabolic stability and serving as a rigid scaffold for optimizing drug-target interactions.[1][2]
Molecular Architecture and Structural Attributes
5-(2-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound featuring a central 1,2,4-oxadiazole ring. This five-membered ring is substituted at the 5-position with a 2-chlorophenyl group and at the 3-position with a carboxylic acid moiety. The presence of the chlorine atom on the phenyl ring introduces specific steric and electronic properties that can influence the molecule's interaction with biological targets.
Synthesis and Mechanistic Insights
Proposed Synthetic Pathway
The synthesis can be envisioned to proceed via two key steps:
-
Formation of 2-Chlorobenzaldehyde Oxime: The initial step involves the conversion of 2-chlorobenzaldehyde to its corresponding oxime.
-
Cyclization to form the 1,2,4-Oxadiazole Ring: The oxime is then reacted with a suitable reagent to form the heterocyclic core and introduce the carboxylic acid functionality. A plausible route involves reaction with chlorosulfonyl isocyanate followed by hydrolysis.
Caption: Proposed synthetic workflow for 5-(2-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Chlorobenzaldehyde Oxime
-
Principle: This reaction is a standard condensation of an aldehyde with hydroxylamine hydrochloride to form an oxime.[6][7] The presence of a mild base is required to neutralize the HCl salt of hydroxylamine.
-
Materials:
-
2-Chlorobenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium carbonate (Na₂CO₃) or Sodium acetate
-
Ethanol or Methanol
-
Water
-
-
Procedure:
-
Dissolve 2-chlorobenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
In a separate flask, dissolve hydroxylamine hydrochloride (1.1 equivalents) and sodium carbonate (1.2 equivalents) in a minimal amount of water.
-
Add the aqueous solution of hydroxylamine hydrochloride and sodium carbonate to the ethanolic solution of 2-chlorobenzaldehyde with stirring.
-
The reaction mixture is typically stirred at room temperature or gently heated under reflux for 1-3 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of cold water.
-
The solid product is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent like ethanol/water may be performed for further purification.
-
Step 2: Synthesis of 5-(2-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid
-
Principle: This step involves the reaction of the newly synthesized oxime with chlorosulfonyl isocyanate (CSI). CSI is a highly reactive reagent that can react with the oxime to form a carbamate intermediate, which upon intramolecular cyclization and subsequent hydrolysis, yields the desired carboxylic acid.[8][9][10]
-
Materials:
-
2-Chlorobenzaldehyde oxime
-
Chlorosulfonyl isocyanate (CSI)
-
Anhydrous dichloromethane (DCM) or other inert solvent
-
Aqueous acid (e.g., HCl) for hydrolysis
-
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, nitrogen inlet, and a magnetic stirrer, dissolve 2-chlorobenzaldehyde oxime (1 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add chlorosulfonyl isocyanate (1.05 equivalents), dissolved in anhydrous DCM, to the cooled oxime solution via the dropping funnel. Caution: CSI is highly corrosive and moisture-sensitive; handle in a fume hood with appropriate personal protective equipment.[8]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC.
-
Upon completion of the formation of the intermediate, the reaction mixture is carefully quenched by the slow addition of water.
-
The organic layer is separated, and the aqueous layer is acidified with dilute HCl.
-
The product is then extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification can be achieved by column chromatography or recrystallization.
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Physicochemical Properties
| Property | Predicted/Inferred Value |
| Molecular Formula | C₉H₅ClN₂O₃ |
| Molecular Weight | 224.60 g/mol |
| Appearance | Likely a white to off-white solid. |
| Melting Point | Expected to be a relatively high melting solid due to the rigid aromatic and heterocyclic structures, likely above 150 °C. |
| Solubility | Expected to have low solubility in water and higher solubility in polar organic solvents such as DMSO, DMF, and alcohols. The carboxylic acid moiety will allow for solubility in aqueous basic solutions. |
| pKa | The carboxylic acid proton is expected to have a pKa in the range of 3-5, typical for aromatic carboxylic acids. |
| Topological Polar Surface Area (TPSA) | Calculated to be 76.22 Ų, suggesting moderate cell permeability.[11] |
| LogP | The calculated LogP is 2.0882, indicating a moderate degree of lipophilicity.[11] |
Potential Applications and Future Directions
The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, known to be present in compounds with a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][3][13]
A recent study highlighted a series of 1,2,4-oxadiazole derivatives as potent inhibitors of the papain-like protease (PLpro) of SARS-CoV-2.[14] These compounds, which also contain an aryl carboxylic acid moiety, demonstrated significant antiviral activity. Given the structural similarities, it is plausible that 5-(2-chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid could also exhibit inhibitory activity against viral proteases.
The 2-chloro substitution on the phenyl ring can play a crucial role in modulating the compound's binding affinity and selectivity for its biological target through specific halogen bonding or by influencing the overall conformation of the molecule.
Further research is warranted to synthesize and evaluate the biological activity of 5-(2-chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid. This would involve in vitro screening against a panel of relevant biological targets, followed by structure-activity relationship (SAR) studies to optimize its potency and pharmacokinetic properties.
Conclusion
5-(2-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid represents a promising scaffold for the development of novel therapeutic agents. This guide has provided a detailed, albeit proposed, synthetic route and an estimation of its key physicochemical properties based on available data for similar structures. The insights provided herein are intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the potential of this and related 1,2,4-oxadiazole derivatives.
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